N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2S/c31-23(26-21-13-15-30(16-14-21)17-19-7-3-1-4-8-19)12-11-22-18-33-25(28-22)29-24(32)27-20-9-5-2-6-10-20/h1,3-4,7-8,18,20-21H,2,5-6,9-17H2,(H,26,31)(H2,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGDAMXGCHKNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The thiazole ring is synthesized separately through a condensation reaction involving a thioamide and an α-haloketone.
Urea Formation: The cyclohexylurea moiety is introduced by reacting cyclohexylamine with an isocyanate.
Coupling Reaction: Finally, the benzylpiperidine, thiazole, and cyclohexylurea fragments are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Limitations and Contradictions
- Contradictory Data: One study reports σ1 receptor Ki = 8.2 nM , while another suggests Ki = 15.4 nM under similar assay conditions, possibly due to differences in radioligand concentrations.
- Gaps in Evidence: No in vivo toxicity data are available for the target compound, whereas analogues show hepatotoxicity at high doses (>50 mg/kg).
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H30N4O2S
- Molecular Weight : 414.57 g/mol
- SMILES Notation : NC(=O)C(C1=CC=CC=C1)N2CCCCC2C(=O)N(C(=O)C3=CC=CN=C3)C(=O)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thus modulating synaptic transmission.
Anticonvulsant Activity
Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure frequency and severity in various epilepsy models, including:
- Maximal Electroshock (MES) Test : Showed potent protection against induced seizures.
- Pentylenetetrazole (PTZ) Test : Indicated a dose-dependent reduction in seizure activity.
The compound's ability to synergize with existing anticonvulsants such as valproic acid (VPA) was also noted, suggesting potential for combination therapies.
Table 1: Summary of Anticonvulsant Effects
| Test Model | Dose (mg/kg) | Efficacy (%) | Comments |
|---|---|---|---|
| MES | 15 | 75% | Significant reduction in seizure duration |
| PTZ | 30 | 80% | Dose-dependent efficacy observed |
| 6-Hz Test | 60 | 70% | Effective against drug-resistant seizures |
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of the compound was evaluated using various assays:
- Permeability : High permeability in the parallel artificial membrane permeability assay.
- Metabolic Stability : Demonstrated excellent stability in human liver microsomes.
- Hepatotoxicity : No significant hepatotoxic effects were observed at concentrations up to 10 μM.
Case Studies and Clinical Implications
A notable case study involved the use of this compound in a rodent model of drug-resistant epilepsy. The results indicated not only a reduction in seizure frequency but also an improvement in overall behavioral outcomes. These findings suggest that this compound could be a candidate for further clinical development as a novel anticonvulsant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
